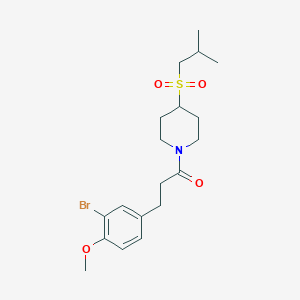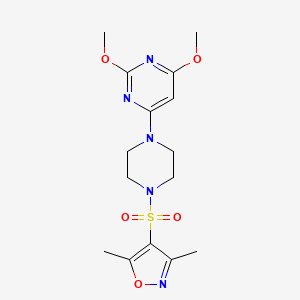![molecular formula C7H6F2O4 B2873690 2,2-Difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid CAS No. 2445791-21-7](/img/structure/B2873690.png)
2,2-Difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluorobicyclo[111]pentane-1,3-dicarboxylic acid is a unique compound characterized by its bicyclic structure with two fluorine atoms and two carboxylic acid groups
Mecanismo De Acción
Target of Action
It’s known that the compound is used in the synthesis of various bioactive compounds , suggesting that its targets could be diverse depending on the specific derivative synthesized.
Mode of Action
The mode of action of 2,2-Difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid involves highly selective radical chlorination . This process, together with radical hydrodechlorination, leads to the formation of new bicyclo[1.1.1]pentane cages carrying two fluorine and one to three chlorine atoms in bridge positions .
Biochemical Pathways
The exact biochemical pathways affected by 2,2-Difluorobicyclo[11The compound’s role in the synthesis of various bioactive compounds suggests that it may influence a range of biochemical pathways depending on the specific derivative synthesized .
Result of Action
The result of the action of this compound is the formation of new bicyclo[1.1.1]pentane cages carrying two fluorine and one to three chlorine atoms in bridge positions . These new compounds could potentially be used in the synthesis of various bioactive compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances, such as TMS3SiH, which is used in radical hydrodechlorination . .
Métodos De Preparación
The synthesis of 2,2-difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid involves several steps. One notable method includes the highly selective radical chlorination of the compound, followed by radical hydrodechlorination using TMS3SiH. This process results in the formation of new bicyclo[1.1.1]pentane cages carrying two fluorine and one to three chlorine atoms in bridge positions . The exact positions of all halogen atoms are confirmed by X-ray diffraction .
Análisis De Reacciones Químicas
2,2-Difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Radical Chlorination: This reaction involves the selective addition of chlorine atoms to the compound, resulting in the formation of polyhalogenated derivatives.
Hydrodechlorination: Using TMS3SiH, the chlorine atoms can be selectively removed, leading to the formation of different bicyclo[1.1.1]pentane derivatives.
Common reagents used in these reactions include chlorine and TMS3SiH, with major products being polyhalogenated bicyclo[1.1.1]pentane derivatives .
Aplicaciones Científicas De Investigación
2,2-Difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid has several scientific research applications:
Medicinal Chemistry: The bicyclo[1.1.1]pentane motif is used as a bioisostere to replace phenyl, tert-butyl, and alkynyl fragments in drug candidates, improving their physicochemical properties.
Organic Chemistry: The compound is used in the synthesis of various derivatives, which are studied for their unique chemical properties.
Materials Science: The unique structure of the compound makes it a candidate for developing new materials with specific properties.
Comparación Con Compuestos Similares
2,2-Difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane Derivatives: These compounds share the same bicyclic structure but differ in the substituents attached to the ring.
Polyhalogenated Bicyclo[1.1.1]pentanes: These derivatives have multiple halogen atoms, which can significantly alter their chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Propiedades
IUPAC Name |
2,2-difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O4/c8-7(9)5(3(10)11)1-6(7,2-5)4(12)13/h1-2H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFABKCVCYQVTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2(F)F)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2445791-21-7 |
Source


|
| Record name | 2,2-difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2873611.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2873613.png)
![ethyl 5-(naphthalene-2-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2873615.png)



![[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol](/img/structure/B2873623.png)



![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2873628.png)
![Methyl 6-isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2873629.png)
